molecular formula C13H22O B3047463 3,5,7-Trimethyladamantan-1-ol CAS No. 13987-76-3

3,5,7-Trimethyladamantan-1-ol

Cat. No.: B3047463
CAS No.: 13987-76-3
M. Wt: 194.31 g/mol
InChI Key: DVKFVAJDHKVYLK-UHFFFAOYSA-N
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Description

3,5,7-Trimethyladamantan-1-ol is an organic compound with the molecular formula C₁₃H₂₂O. It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure. This compound is characterized by the presence of three methyl groups attached to the adamantane core at positions 3, 5, and 7, along with a hydroxyl group at position 1. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies .

Scientific Research Applications

3,5,7-Trimethyladamantan-1-ol has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with 3,5,7-Trimethyladamantan-1-ol are not fully detailed in the retrieved sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethyladamantan-1-ol typically involves the alkylation of adamantane derivatives. One common method is the Friedel-Crafts alkylation of adamantane with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting trimethyladamantane is then subjected to oxidation to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethyladamantan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyladamantan-1-ol is primarily related to its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the adamantane core can interact with hydrophobic regions of proteins and membranes, potentially altering their activity .

Comparison with Similar Compounds

Similar Compounds

    Adamantan-1-ol: Lacks the methyl groups at positions 3, 5, and 7, resulting in different chemical and physical properties.

    1-Hydroxyadamantane: Similar structure but without the additional methyl groups.

    3,5,7-Trimethyladamantane: Similar structure but lacks the hydroxyl group

Uniqueness

3,5,7-Trimethyladamantan-1-ol is unique due to the presence of three methyl groups and a hydroxyl group on the adamantane core. This combination imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3,5,7-trimethyladamantan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKFVAJDHKVYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307208
Record name 3,5,7-Trimethyl-1-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13987-76-3
Record name 3,5,7-Trimethyl-1-adamantanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13987-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,7-Trimethyltricyclo(3.3.1.13,7)decan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7-Trimethyl-1-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trimethyltricyclo[3.3.1.13,7]decan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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